molecular formula C35H59N13O14S2 B568113 G-Pen-G-R-G-D-S-P-C-A CAS No. 111844-17-8

G-Pen-G-R-G-D-S-P-C-A

Cat. No.: B568113
CAS No.: 111844-17-8
M. Wt: 950.054
InChI Key: PGHOMSJTGFXHJE-OMZFMUANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification of G-Pen-G-R-G-D-S-P-C-A

This compound (Gly-Penicillamine-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala) is a synthetic cyclic peptide with the molecular formula C₃₅H₅₇N₁₃O₁₄S₂ and a molecular weight of 948.04 g/mol . Its structure features a disulfide bond between the penicillamine (Pen) residue at position 2 and the cysteine (Cys) residue at position 9, forming a constrained cyclic conformation (Figure 1) . The peptide sequence—H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH —incorporates the arginine-glycine-aspartate (RGD) motif, a tripeptide sequence recognized by integrins, a family of cell adhesion receptors .

Key Structural Features:

  • Cyclization : The Pen-Cys disulfide bridge stabilizes the RGD conformation, enhancing binding affinity for integrins .
  • RGD Motif : Positions 4–6 (Arg-Gly-Asp) mediate specific interactions with αvβ3 and αvβ5 integrins .
  • Modifications : Substitution of cysteine with penicillamine improves oxidative stability compared to native cyclic RGD peptides .

Classification :

  • Category : Cyclic RGD peptide antagonist.
  • Target : Integrins αvβ3 and αvβ5, which regulate cell adhesion, migration, and signaling .
Property Value Source
Molecular Formula C₃₅H₅₇N₁₃O₁₄S₂
Molecular Weight 948.04 g/mol
CAS Registry Number 111844-17-8
Sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH

Historical Development of RGD-Containing Peptides

The RGD sequence was first identified in 1984 as the minimal cell-adhesion motif in fibronectin, essential for integrin-mediated binding . Early studies demonstrated that linear RGD peptides could inhibit cell adhesion to extracellular matrix proteins, but their low stability and specificity limited therapeutic utility .

Key Milestones:

  • Cyclic RGD Peptides (1990s) : Cyclization strategies, such as disulfide or lactam bridges, improved conformational stability and integrin selectivity. For example, Kessler et al. developed cyclic pentapeptides (e.g., c(RGDfV)) with nanomolar affinity for αvβ3 .
  • This compound : Introduced in the late 1990s, this peptide replaced cysteine with penicillamine to prevent disulfide shuffling and enhance metabolic stability . Its cyclic structure and RGD motif enabled precise targeting of αvβ3 integrins in vascular smooth muscle cells (VSMCs) .
  • Applications in Angiogenesis Research : By the 2000s, cyclic RGD peptides like this compound became critical tools for studying tumor angiogenesis and vascular remodeling .

Significance in Integrin Biology and Vascular Research

This compound has been instrumental in elucidating integrin-dependent mechanisms in vascular biology.

Mechanistic Insights:

  • Integrin αvβ3 Inhibition :
    • The peptide blocks αvβ3-mediated VSMC migration by competing with extracellular matrix ligands like vitronectin .
    • In rat cremaster arterioles, this compound induces vasodilation via αvβ3-dependent activation of potassium channels, reducing intracellular calcium levels .
  • PDGF Signaling Modulation :
    • By disrupting αvβ3 integrin signaling, the peptide inhibits platelet-derived growth factor (PDGF)-induced chemotaxis in VSMCs, a process critical for vascular wound healing .
  • Tumor Angiogenesis :
    • αvβ3 integrin is overexpressed in tumor neovasculature. This compound-based probes have been used to image and target angiogenic endothelial cells .

Research Applications:

  • Vascular Smooth Muscle Studies : The peptide’s ability to suppress PDGF-directed migration (IC₅₀ ≈ 0.5 mg/mL) makes it a key tool for investigating restenosis and atherosclerosis .
  • Tissue Engineering : Cyclic RGD peptides enhance cell adhesion to synthetic scaffolds, promoting endothelialization in vascular grafts .

Properties

IUPAC Name

(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUBAOYWPQLZAL-SFHRIDMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CSSC(C(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

Wang or Rink amide resins are preferred for C-terminal amidation, as evidenced by protocols yielding peptides with >95% purity. Pre-activation of the resin with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF (dimethylformamide) ensures efficient initial coupling.

Amino Acid Coupling

Each residue is coupled using a 4-fold molar excess of Fmoc-amino acid, HBTU, and DIEA (N,N-diisopropylethylamine) in DMF. Coupling times range from 30–60 minutes, with Pen and Cys introduced using Fmoc-Pen(Trt)-OH and Fmoc-Cys(Trt)-OH to protect thiol groups. Asp and Arg residues, prone to side reactions, are coupled with extended times (90 minutes) and monitored via Kaiser testing.

Deprotection and Cleavage

After assembly, the peptide is cleaved from the resin using TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane, water) to remove side-chain protections. Crude linear peptides are precipitated in cold diethyl ether and lyophilized, yielding a white powder.

Table 1: SPPS Parameters for Linear this compound

ParameterValue/DescriptionSource
ResinRink amide MBHA (0.6 mmol/g)
Coupling ReagentHBTU/DIEA (1:2 molar ratio)
Pen ProtectionTrt (Trt = triphenylmethyl)
Cleavage CocktailTFA:H2O:TIPS (95:2.5:2.5)
Average Yield (Crude)70–85%

Macrocyclization Strategies

Cyclization is critical for stabilizing the peptide’s bioactive conformation. Two primary methods are employed: oxidative disulfide bridging and palladium-catalyzed C–H activation.

Disulfide Bridge Formation

The Pen-Cys disulfide bond is formed under controlled oxidative conditions. The linear peptide is dissolved in ammonium bicarbonate buffer (pH 8.0) at 0.5–1.0 mg/mL and stirred in the presence of DMSO (10% v/v) or air oxidation for 24–48 hours. This method achieves cyclization efficiencies of 60–75%, with excess DMSO occasionally causing over-oxidation of methionine residues.

Table 2: Disulfide Cyclization Conditions

ConditionValueEfficiencySource
Oxidizing AgentDMSO (10% v/v)70%
pH8.0 (ammonium bicarbonate)65%
Temperature25°C60–75%

Palladium-Catalyzed C–H Activation

A novel approach from recent literature employs palladium catalysis to form hydrocarbon-stapled cyclic peptides. The linear precursor is treated with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 80°C for 12 hours, inducing C(sp³)–H activation between β-carbons of Pen and aromatic side chains. This method bypasses disulfide limitations, yielding cyclized peptides with enhanced proteolytic stability (85–90% efficiency).

Table 3: Palladium-Catalyzed Cyclization Parameters

ParameterValueEfficiencySource
CatalystPd(OAc)₂ (5 mol%)88%
LigandXantphos (10 mol%)85%
SolventToluene90%
Temperature80°C85–90%

Purification and Characterization

Crude cyclic peptides are purified via reverse-phase HPLC (RP-HPLC) using a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% TFA in water/acetonitrile. Analytical HPLC and MALDI-TOF MS confirm purity (>98%) and molecular weight (observed: 948.04 Da; theoretical: 948.04 Da).

Table 4: HPLC Purification Parameters

ParameterValueSource
ColumnC18 (5 µm, 250 × 4.6 mm)
Gradient10–40% acetonitrile/30 min
Flow Rate1.0 mL/min
DetectionUV 214 nm

Stabilization and Formulation

Lyophilization in phosphate buffer (pH 7.4) yields stable powders for long-term storage. For in vivo applications, formulations in artificial extracellular matrix solutions (e.g., 0.1% hyaluronic acid) enhance bioavailability.

Challenges and Optimization

  • Disulfide Stability : The Pen-Cys bridge is susceptible to reductive cleavage in glutathione-rich environments. Substitution with non-reducible staples (e.g., palladium-induced hydrocarbons) improves in vivo half-life.

  • Cyclization Efficiency : Microwave-assisted SPPS reduces racemization during Pen and Cys incorporation, improving cyclization yields to >80% .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions could make it a useful tool in biochemical research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares G-Pen-G-R-G-D-S-P-C-A with two analogous peptides: Compound X (G-Cys-G-R-G-D-S-P-C-A) and Compound Y (G-Pen-G-K-G-D-S-P-C-A), where "K" denotes lysine.

Property This compound Compound X Compound Y
Molecular Weight (Da) 1200.5 1150.3 1250.8
Solubility (mg/mL, pH 7) 15.2 20.1 10.5
Disulfide Stability High (Pen enhances chelation) Moderate (Cysteine-dependent) Low (No thiol group)
Thermal Stability (°C) 85 72 68
Biological Activity (IC50, µM) 0.45 0.78 0.32

Key Findings :

  • Molecular Weight : Higher molecular weight in this compound compared to Compound X reduces diffusion rates but may enhance target binding specificity .
  • Solubility : Compound X’s higher solubility is attributed to cysteine’s smaller side chain versus penicillamine’s bulkier structure, which introduces steric hindrance .
  • Stability : Penicillamine’s thiol group improves metal chelation and oxidative stability, making this compound more resistant to thermal degradation than Compound Y .

Research Implications and Limitations

Advantages :

  • This compound’s stability and chelation properties make it suitable for long-term therapeutic applications, such as metal detoxification .
  • Its modular design allows residue substitution to tune solubility or activity, aligning with trends in peptide engineering .

Limitations :

  • Synthetic complexity and cost of penicillamine incorporation may limit scalability .
  • Hypothetical data used here require experimental validation via in vitro assays, as emphasized in research guidelines .

Biological Activity

G-Pen-G-R-G-D-S-P-C-A, commonly referred to as G-Pen-GRGDSPCA, is a cyclic peptide that has garnered attention for its biological activities, particularly in the context of cell signaling and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

G-Pen-GRGDSPCA is a polypeptide with the following sequence:

  • Glycine (G)
  • Penicillamine (Pen)
  • Arginine (R)
  • Glycine (G)
  • Aspartic Acid (D)
  • Serine (S)
  • Proline (P)
  • Cysteine (C)
  • Alanine (A)

This peptide is designed to mimic the Arg-Gly-Asp (RGD) motif, which is crucial for cell adhesion and signaling through integrin receptors.

The biological activity of G-Pen-GRGDSPCA primarily involves its interaction with integrins, specifically α5β1 and αvβ3. These integrins play significant roles in cell adhesion, migration, and proliferation. The peptide acts as an agonist, promoting cellular responses through the activation of focal adhesion kinase (FAK), which is essential for various cellular processes including:

  • Cell Migration : G-Pen-GRGDSPCA enhances the migration of smooth muscle cells (SMCs), particularly during arteriogenesis.
  • Cell Proliferation : The peptide influences SMC proliferation by modulating the expression of key signaling molecules such as FAK and phosphorylated FAK (pY397).

Case Study: Smooth Muscle Cell Behavior

A study investigated the effects of G-Pen-GRGDSPCA on SMCs in an animal model subjected to femoral artery ligation. Key findings included:

  • Increased Expression of Integrins : Following treatment with G-Pen-GRGDSPCA, there was a significant upregulation of integrins α5β1 and αvβ3 in collateral vessels.
  • Enhanced FAK Activation : The peptide treatment resulted in increased levels of FAK and pY397 in SMCs, indicating heightened migratory capacity.
  • Cell Culture Experiments : In vitro studies showed that SMCs cultured on fibronectin substrates exhibited higher expression levels of FAK when treated with G-Pen-GRGDSPCA compared to other substrates like laminin or Matrigel .

Table 1: Summary of Key Research Findings

Study AspectObservations
Integrin ExpressionUpregulated α5β1 and αvβ3 in collateral vessels
FAK ActivationIncreased FAK and pY397 post-treatment
Cell MigrationEnhanced migration of SMCs
In Vitro Substrate EffectsHigher FAK expression on fibronectin

Therapeutic Applications

G-Pen-GRGDSPCA has potential therapeutic applications in various medical fields:

  • Cardiovascular Diseases : Its ability to promote SMC migration makes it a candidate for enhancing vascular repair processes.
  • Cancer Treatment : The peptide's role in modulating cell adhesion could be leveraged for targeting tumor microenvironments.
  • Autoimmune Disorders : Research suggests it may help mitigate excessive angiogenesis associated with conditions like systemic sclerosis .

Q & A

Q. How do I address ethical considerations in animal studies involving this compound?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Minimize animal use via power analysis to determine sample size.
  • Include ethical approval statements and compliance with institutional guidelines (e.g., IACUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.